[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol
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Overview
Description
[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol: is an organic compound that features a triazole ring substituted with a bromo-nitrophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-nitrotoluene.
Bromination: The benzylic bromination of 4-bromo-3-nitrotoluene yields 4-bromo-3-nitrobenzyl bromide.
Triazole Formation: The benzyl bromide is then reacted with sodium azide to form the corresponding azide, which undergoes a cyclization reaction to form the triazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine, which can further undergo various functionalization reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation or reagents like SnCl₂ (Tin(II) chloride) in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.
Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Antimicrobial Agents: The compound’s triazole ring and nitro group suggest potential antimicrobial activity, making it a candidate for drug development.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a basis for therapeutic applications.
Industry:
Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism by which [3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol exerts its effects depends on its specific application:
Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, generating reactive intermediates that damage cellular components.
Enzyme Inhibition: The triazole ring can interact with the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Comparison with Similar Compounds
- [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol
- [3-(4-fluoro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol
Comparison:
- Uniqueness: The bromo substituent in [3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol provides unique reactivity compared to chloro or fluoro analogs, particularly in nucleophilic substitution reactions.
- Reactivity: The bromo compound may exhibit different biological activities and chemical reactivity due to the size and electron-withdrawing nature of the bromine atom.
Properties
CAS No. |
2742656-33-1 |
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Molecular Formula |
C9H7BrN4O3 |
Molecular Weight |
299.1 |
Purity |
95 |
Origin of Product |
United States |
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